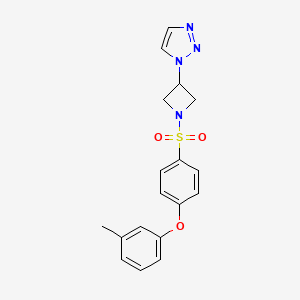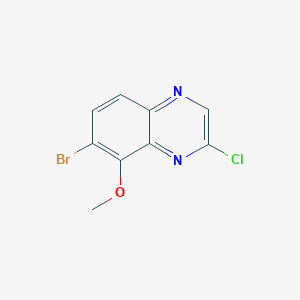
7-Bromo-2-chloro-8-methoxyquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-chloro-8-methoxyquinoxaline is a chemical compound with the molecular formula C9H6BrClN2O . It has a molecular weight of 273.52 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 7-Bromo-2-chloro-8-methoxyquinoxaline is 1S/C9H6BrClN2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3 . This indicates the presence of a bromine atom at the 7th position, a chlorine atom at the 2nd position, and a methoxy group at the 8th position of the quinoxaline ring.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of 2-Anilino-Quinoxalines : 7-Chloro derivatives of quinoxaline have been used in the synthesis of 2-anilino-quinoxalines, showcasing their utility in producing complex organic compounds (Ahmad et al., 1965).
- Conversion to Chloro Compounds : Quinoxaline derivatives like 7-bromo-8-hydroxyquinoline have been converted into chloro compounds, indicating their potential in synthetic chemistry (Mongin et al., 1996).
- Formation of Diquinoxalino Derivatives : The reaction of halogenoquinoxalines with thiourea results in the formation of diquinoxalino derivatives, demonstrating another facet of their chemical reactivity (Ammar et al., 1988).
Medicinal Chemistry Applications
- Anti-tubercular Agents : Quinoxaline derivatives have been synthesized and evaluated for their anti-tubercular activity, showing their potential in drug development (Srinivasarao et al., 2020).
- Antimalarial Activity : Compounds like N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from quinoxaline structures, have shown significant antimalarial activity, highlighting their medicinal importance (Barlin & Tan, 1985).
Advanced Material Science
- Formation of Dinuclear Complexes : The synthesis of ethylene-linked catechol/8-hydroxyquinoline derivatives and their complexation with metals like gallium demonstrates the use of quinoxaline derivatives in material science (Albrecht et al., 2000).
Eigenschaften
IUPAC Name |
7-bromo-2-chloro-8-methoxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIATUHOVOQEBLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=NC=C(N=C21)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloro-8-methoxyquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

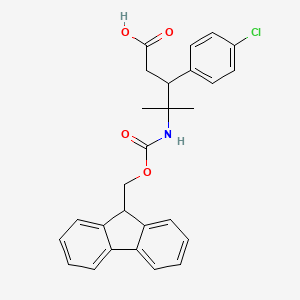
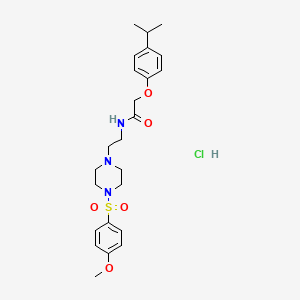
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)

![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)

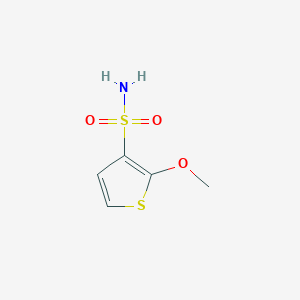
![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)
